Methyl 6-chloro-2-methyl-1H-benzo[d]imidazole-4-carboxylate
Description
Methyl 6-chloro-2-methyl-1H-benzo[d]imidazole-4-carboxylate is a substituted benzimidazole derivative characterized by a chloro group at position 6, a methyl group at position 2, and a methyl ester at position 4. The 2-methyl substituent enhances steric bulk and may improve metabolic stability, while the 6-chloro group contributes to electronic modulation.
Properties
Molecular Formula |
C10H9ClN2O2 |
|---|---|
Molecular Weight |
224.64 g/mol |
IUPAC Name |
methyl 6-chloro-2-methyl-1H-benzimidazole-4-carboxylate |
InChI |
InChI=1S/C10H9ClN2O2/c1-5-12-8-4-6(11)3-7(9(8)13-5)10(14)15-2/h3-4H,1-2H3,(H,12,13) |
InChI Key |
ZBSYZJPNOXXTME-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2N1)Cl)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-chloro-2-methyl-1H-benzo[d]imidazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-chloro-2-nitroaniline with methyl acetoacetate in the presence of a base, followed by cyclization and reduction steps to yield the desired benzoimidazole derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Methyl 6-chloro-2-methyl-1H-benzo[d]imidazole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The benzoimidazole core can undergo oxidation or reduction, leading to different derivatives with altered properties.
Ester Hydrolysis: The carboxylate ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
- Substituted benzoimidazole derivatives.
- Oxidized or reduced forms of the benzoimidazole core.
- Carboxylic acid derivative from ester hydrolysis .
Scientific Research Applications
Methyl 6-chloro-2-methyl-1H-benzo[d]imidazole-4-carboxylate has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of pharmaceutical agents with potential antibacterial, antifungal, and anticancer activities.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Investigated for its potential use in the development of functional materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of methyl 6-chloro-2-methyl-1H-benzo[d]imidazole-4-carboxylate is largely dependent on its interaction with biological targets. In medicinal chemistry, it is believed to interact with enzymes or receptors, leading to inhibition or modulation of their activity. The exact molecular targets and pathways involved can vary based on the specific application and derivative of the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their properties, derived from patents, product listings, and chemical databases:
Key Structural and Functional Insights
Effect of Ester Group (Methyl vs. Ethyl):
- The ethyl ester in Ethyl 6-chloro-2-methyl-1H-benzo[d]imidazole-4-carboxylate (MW 238.67) increases molecular weight by ~14 Da compared to the inferred methyl ester target compound. This modification may enhance membrane permeability in drug design due to higher lipophilicity .
The methyl group likely improves metabolic stability by hindering enzymatic degradation at the 2-position .
Impact of Halogen Substitution (Cl vs.
Hydrogen-Bonding Potential of Oxo Group: The 2-oxo group in Methyl 6-chloro-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate (MW 226.61) creates a hydrogen-bond acceptor, influencing crystallinity and intermolecular interactions, as described in hydrogen-bonding studies .
Complex Halogenated Derivatives: Methyl 5-((4-bromo-2-chlorophenyl)amino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxylate (MW 412.64) exemplifies a pharmacologically oriented analog, where multiple halogens and an amino group optimize interactions with hydrophobic protein pockets .
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